6-(Benzylsulfanyl)-9-(2-chloroethyl)-9h-purin-2-amine
Description
6-(Benzylsulfanyl)-9-(2-chloroethyl)-9H-purin-2-amine is a substituted purine derivative characterized by a benzylsulfanyl group at the 6-position, a 2-chloroethyl substituent at the 9-position, and an amine group at the 2-position.
Properties
CAS No. |
2846-84-6 |
|---|---|
Molecular Formula |
C14H14ClN5S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2-chloroethyl)purin-2-amine |
InChI |
InChI=1S/C14H14ClN5S/c15-6-7-20-9-17-11-12(20)18-14(16)19-13(11)21-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,16,18,19) |
InChI Key |
VGUUZKDHSQUQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3CCCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.
Attachment of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced through an alkylation reaction, where the purine core reacts with 2-chloroethylamine under basic conditions.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the 2-chloroethyl group, to form ethyl derivatives.
Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the 2-chloroethyl group under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Ethyl Derivatives: Formed from the reduction of the 2-chloroethyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions at the 2-chloroethyl group.
Scientific Research Applications
Medicinal Chemistry
6-(Benzylsulfanyl)-9-(2-chloroethyl)-9H-purin-2-amine has been investigated for its potential therapeutic effects, particularly:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit specific kinases involved in cancer progression, potentially reducing tumor growth in preclinical models. The chloroethyl group may enhance the compound's reactivity towards biological targets .
- Antiviral Properties : The compound's structure suggests interactions with viral proteins, making it a candidate for antiviral drug development. Preliminary studies indicate that purine derivatives can exhibit significant antiviral activity .
The compound has shown promise in various biological assays:
- Kinase Inhibition : Studies have reported that similar purine derivatives effectively inhibit kinases critical for cellular signaling pathways involved in cancer. This inhibition may lead to reduced proliferation of cancer cells .
- Antimicrobial Effects : Related compounds have demonstrated antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Kinase Inhibition : A study highlighted the synthesis of purine derivatives that effectively inhibited specific kinases associated with cancer progression. The results indicated that structural modifications could enhance their inhibitory effects.
- Antimicrobial Activity : Research on structurally similar compounds showed promising antimicrobial activity against various bacterial strains, indicating that this compound may also possess similar properties .
- Antitumor Efficacy : In vitro assays evaluated the cytotoxic effects of related purine derivatives on human cancer cell lines. The findings suggested that certain functional groups significantly influenced biological activity, emphasizing the importance of molecular structure in therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purin-2-amine involves its interaction with various molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Purine Derivatives
Key Observations :
- 9-Position Substituents: The 2-chloroethyl group in the target compound contrasts with alkyl (e.g., propyl in ), cyclohexyl (), or aromatic (e.g., 3-chloro-4-fluorophenyl in ) substituents.
- 6-Position Modifications : The benzylsulfanyl group in the target compound differs from chloro () or alkoxy () substituents. Sulfur-containing groups generally increase lipophilicity, which may improve bioavailability compared to polar substituents .
Key Observations :
- The target compound’s synthesis likely parallels methods in , involving substitution reactions at the 6- and 9-positions of 2,6-dichloropurine. Pd-catalyzed cross-coupling (as in ) is less common for sulfur-containing purines.
- High yields (>80%) are typical for purine functionalization when using optimized conditions (e.g., DIPEA as a base in 1-butanol) .
Biological Activity
6-(Benzylsulfanyl)-9-(2-chloroethyl)-9H-purin-2-amine, also known by its CAS number 2846-84-6, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a purine base with a benzylsulfanyl group and a chloroethyl substituent, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various purine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| This compound | MRSA, E. faecalis | |
| Cinnamic acid derivatives | Staphylococcus aureus, Mycobacterium species | |
| Other purine derivatives | Various bacterial strains |
The compound has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, indicating its potential as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated in cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The low IC50 values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer drug.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound. For instance, a case study involving a series of synthesized purine derivatives demonstrated their effectiveness against resistant bacterial strains and their viability as anticancer agents in preclinical models.
Case Study Example:
In one study, researchers synthesized multiple derivatives and tested their efficacy against various pathogens. The results highlighted the importance of structural modifications in enhancing biological activity, leading to the identification of lead compounds for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
